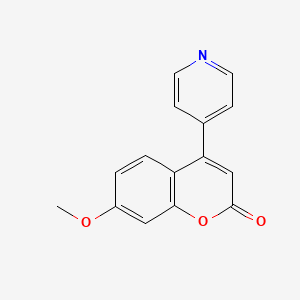

Coumarin, 7-methoxy-4-(4-pyridyl)-

Description

BenchChem offers high-quality Coumarin, 7-methoxy-4-(4-pyridyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 7-methoxy-4-(4-pyridyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

841-97-4 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

7-methoxy-4-pyridin-4-ylchromen-2-one |

InChI |

InChI=1S/C15H11NO3/c1-18-11-2-3-12-13(10-4-6-16-7-5-10)9-15(17)19-14(12)8-11/h2-9H,1H3 |

InChI Key |

IWMJGRNPLOQFAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=NC=C3 |

Origin of Product |

United States |

The Enduring Significance of the Coumarin Scaffold in Bioactive Molecules

The coumarin (B35378) scaffold, a benzopyrone structure, is a cornerstone in the design and discovery of bioactive molecules. researchgate.netsciensage.info Its prevalence in nature and the relative ease of its synthetic modification have made it a focal point for medicinal chemists for over a century. researchgate.netnih.gov This scaffold is not merely a passive framework; its inherent physicochemical properties contribute significantly to the biological activity of its derivatives. nih.gov The unique α,β-unsaturated lactone system and the electron-rich aromatic ring are key features that allow for diverse chemical interactions with biological targets. researchgate.net

Coumarins are celebrated for their extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticoagulant, and antioxidant properties. researchgate.netsciensage.info This broad spectrum of activity is a testament to the scaffold's ability to be chemically tailored to interact with various enzymes and receptors within the body. nih.govfrontiersin.org The versatility of the coumarin core allows for functionalization at multiple positions, enabling the creation of large libraries of derivatives with distinct biological profiles. researchgate.net This adaptability has been instrumental in the development of numerous clinically approved drugs, such as the anticoagulants warfarin (B611796) and acenocoumarol. frontiersin.org

Modern computational techniques, including 3D-QSAR and pharmacophore modeling, have further accelerated the exploration of coumarin-based compounds, enhancing their therapeutic potential. researchgate.net These tools allow for a more rational design of novel derivatives with improved selectivity and efficacy. The continued investigation of the coumarin scaffold underscores its enduring importance in medicinal chemistry and its promise as a platform for the development of future therapeutic agents. researchgate.netresearchgate.net

The Strategic Rationale for Pyridyl Substitution in Coumarin Derivatives

The introduction of a pyridyl group into the coumarin (B35378) scaffold is a deliberate and strategic decision in the pursuit of novel pharmacological agents. Pyridine (B92270) and its derivatives are themselves recognized as important pharmacophores, frequently incorporated into drug molecules to enhance their biological activity and modulate their physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated, which can significantly influence a molecule's solubility, membrane permeability, and binding affinity to biological targets.

The fusion of a pyridine ring with a coumarin core, creating pyridocoumarins, has been shown to yield compounds with a diverse range of biological activities, including anticancer, anti-HIV, antimalarial, analgesic, antidiabetic, antibacterial, and antifungal properties. nih.gov This highlights the synergistic effect that can be achieved by combining these two important heterocyclic systems. The position of the pyridyl substituent on the coumarin ring is also a critical determinant of the resulting compound's pharmacological profile.

Research Trajectories for Coumarin, 7 Methoxy 4 4 Pyridyl and Its Analogues

Established Synthetic Routes to 7-Methoxy-4-(4-pyridyl)coumarin

The synthesis of 7-methoxy-4-(4-pyridyl)coumarin is a multi-step process that involves the initial formation of the core coumarin structure, followed by the introduction of the pyridyl and methoxy groups at specific positions.

Condensation Reactions in Coumarin Core Formation

The formation of the coumarin nucleus is a fundamental step in the synthesis of 7-methoxy-4-(4-pyridyl)coumarin. Various condensation reactions are employed for this purpose, with the Pechmann and Knoevenagel condensations being the most prominent. mdpi.comnih.gov

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the 7-hydroxy-4-substituted coumarin precursor, this reaction typically involves the condensation of resorcinol (B1680541) with a suitable β-ketoester. jetir.org The reaction is catalyzed by strong acids such as sulfuric acid, which facilitates both the initial transesterification and the subsequent ring-closing reaction. wikipedia.orgjetir.org The harsh conditions of the traditional Pechmann condensation have led to the development of milder and more efficient protocols, including the use of catalysts like indium chloride, zinc chloride, and heteropolyacids under solvent-free conditions. mdpi.com

The Knoevenagel condensation offers an alternative route to the coumarin core. nih.gov This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as an ester of malonic acid, in the presence of a weak base like piperidine. ic.ac.ukyoutube.com Microwave-assisted Knoevenagel condensation under solvent-free conditions has been shown to significantly reduce reaction times and improve yields. ic.ac.ukrsc.org

Table 1: Comparison of Condensation Reactions for Coumarin Synthesis

| Reaction | Reactants | Catalyst/Conditions | Key Features |

| Pechmann Condensation | Phenol + β-ketoester | Strong acid (e.g., H₂SO₄), heat. wikipedia.orgjetir.org Milder options include Lewis acids or heteropolyacids. mdpi.com | One-pot synthesis, good for 4-substituted coumarins. mdpi.comwikipedia.org |

| Knoevenagel Condensation | Salicylaldehyde + Active methylene compound | Weak base (e.g., piperidine). ic.ac.uk Can be performed under microwave and solvent-free conditions. ic.ac.ukrsc.org | Versatile, allows for various substituents at the 3-position. nih.gov |

Introduction of the Pyridyl Moiety at the C-4 Position

To synthesize 4-(4-pyridyl)coumarin derivatives, the pyridyl group is typically introduced through the selection of an appropriate starting material for the condensation reaction. In the context of the Pechmann condensation, this involves using a β-ketoester that already contains the 4-pyridyl moiety. mdpi.com For instance, the reaction of a phenol with an ethyl aryl-β-ketoester in the presence of an acid catalyst can yield a 4-arylcoumarin. mdpi.com

Alternatively, cross-coupling reactions provide a powerful method for introducing the pyridyl group at the C-4 position of a pre-formed coumarin ring. researchgate.net Methods like the Suzuki-Miyaura cross-coupling can be employed by reacting a 4-halo or 4-triflyloxycoumarin with a suitable pyridine-based boronic acid or ester. researchgate.net

Strategies for O-Methylation at the C-7 Position

The final step in the synthesis of 7-methoxy-4-(4-pyridyl)coumarin is the methylation of the hydroxyl group at the C-7 position. This is typically achieved after the formation of the 7-hydroxy-4-(4-pyridyl)coumarin (B1310111) intermediate.

A common and effective method for this O-methylation is the Williamson ether synthesis. This involves treating the 7-hydroxycoumarin with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. nih.gov This reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion generated in situ acts as a nucleophile, attacking the methylating agent to form the methoxy ether.

Enzymatic approaches for O-methylation have also been explored in the broader context of coumarin biosynthesis. nih.gov While not a standard synthetic route for this specific compound, studies on O-methyltransferases (OMTs) reveal the potential for biocatalytic methylation. nih.gov For instance, certain OMTs have been shown to specifically methylate the 7-hydroxyl group of coumarin scaffolds. nih.gov

Derivatization Strategies for Enhancing Bioactivity and Selectivity of 7-Methoxy-4-(4-pyridyl)coumarin Analogues

The 7-methoxy-4-(4-pyridyl)coumarin scaffold serves as a valuable template for the development of new bioactive compounds. Derivatization strategies focus on modifying specific parts of the molecule to improve its biological activity, selectivity, and pharmacokinetic properties.

Modifications at the Pyridyl Nitrogen

The nitrogen atom of the pyridyl ring is a key site for modification. Its basicity and ability to be quaternized allow for the introduction of a positive charge and various substituents, which can significantly influence the molecule's interaction with biological targets.

One common strategy is the quaternization of the pyridyl nitrogen to form pyridinium (B92312) salts. This is typically achieved by reacting the coumarin with an alkyl halide. nih.gov The resulting positive charge can enhance the compound's solubility and its ability to form ionic interactions with biological macromolecules. For example, a series of coumarin-pyridine hybrids linked by an aliphatic chain were synthesized, and their pyridinium salts showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov

Table 2: Examples of Pyridyl Nitrogen Modifications and their Effects

| Modification | Reagents | Resulting Structure | Potential Biological Impact |

| Quaternization | Alkyl halide (e.g., propyl bromide) nih.gov | Pyridinium salt | Increased solubility, enhanced binding to enzyme active sites through ionic interactions. nih.gov |

Substitutions on the Coumarin Ring System for Structure-Activity Relationship Elucidation

Modifications to the coumarin ring system are crucial for understanding the structure-activity relationships (SAR) of these compounds. By systematically introducing different substituents at various positions, researchers can probe the steric, electronic, and lipophilic requirements for optimal biological activity.

Key positions for substitution on the coumarin ring include C-3, C-5, C-6, and C-8. For instance, in a study of 4-methylcoumarin (B1582148) derivatives as anticancer agents, it was found that 7,8-dihydroxycoumarins with an alkyl chain at the C-3 position were particularly effective. nih.gov The length of this alkyl chain was found to be a critical determinant of cytotoxicity. nih.gov

The introduction of different functional groups, such as halogens, nitro groups, or additional hydroxyl groups, can also have a profound impact on bioactivity. For example, the presence of a nitro group at the 6-position of certain coumarin-pyridinium hybrids significantly enhanced their AChE inhibitory activity. nih.gov Furthermore, the introduction of bromine at the C-6 position and a bromomethyl group at C-4 resulted in a compound with notable cytotoxic activities. nih.gov

Table 3: Impact of Substituents on the Coumarin Ring on Biological Activity

| Position of Substitution | Substituent | Observed Effect | Reference |

| C-3 | Alkyl chain | Increased anticancer activity, with potency dependent on chain length. | nih.gov |

| C-6 | Nitro group | Enhanced acetylcholinesterase inhibition. | nih.gov |

| C-6 | Bromine | Contributed to cytotoxic activity. | nih.gov |

| C-7, C-8 | Dihydroxy | Found to be an effective subgroup in anticancer agents. | nih.gov |

These derivatization strategies highlight the versatility of the 7-methoxy-4-(4-pyridyl)coumarin scaffold and provide a framework for the rational design of new and more potent bioactive molecules.

Hybrid Compound Synthesis Featuring the 7-Methoxy-4-(4-pyridyl)coumarin Moiety

The creation of hybrid molecules that incorporate the 7-methoxy-4-(4-pyridyl)coumarin scaffold is a strategy employed to develop new compounds with potentially enhanced biological activities. nih.govpreprints.orgresearchgate.net This approach leverages the established pharmacological profile of the coumarin core and the diverse functionalities of the pyridine (B92270) ring. The synthesis of such hybrids can be broadly approached by either forming a pyridine ring from a coumarin derivative or by constructing the coumarin's pyranone ring onto an existing pyridine-containing precursor. nih.gov

Several synthetic strategies are available for the functionalization of the coumarin nucleus, which can be adapted to create hybrid structures. For instance, the C-3 position of the coumarin ring can undergo dehydrogenative aza-coupling under ball-milling conditions, offering a green chemistry route to coumarin hydrazones. rsc.org Additionally, three-component reactions involving 7-hydroxycoumarin derivatives, acetylenic esters, and aromatic aldehydes can yield complex coumarin-based scaffolds. scielo.br While these methods are demonstrated on other coumarin analogues, they represent viable pathways for the derivatization of the 7-methoxy-4-(4-pyridyl)coumarin core.

Functionalization can also be directed at the pyridine moiety. The inherent electronic properties of the pyridine ring make it a versatile component for modification, with established methods for selective functionalization at various positions. digitellinc.comresearchgate.net These reactions could be applied to the 4-pyridyl group of the coumarin to attach other molecular fragments, thereby creating novel hybrid compounds.

Mechanistic Insights into Synthesis Pathways and Yield Optimization

The primary route for the synthesis of 4-substituted coumarins, including 7-methoxy-4-(4-pyridyl)coumarin, is the Pechmann condensation. wikipedia.orgorganic-chemistry.orgmdpi.comarkat-usa.org This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. wikipedia.org For the synthesis of the target compound, this would typically involve the reaction of 3-methoxyphenol (B1666288) with an ethyl 4-pyridylacetate derivative in the presence of an acid catalyst.

The mechanism of the Pechmann condensation is generally understood to initiate with either a transesterification of the phenol with the β-ketoester or an electrophilic attack of the keto-group on the activated aromatic ring of the phenol. wikipedia.orgarkat-usa.org Theoretical studies suggest that multiple pathways can operate simultaneously. researchgate.net The reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization and subsequent dehydration to form the coumarin ring. acs.org The synthesis of the related compound 4-(2-fluorophenyl)-7-methoxycoumarin has been reported via a Pechmann reaction, providing a practical example of this synthetic approach. nih.govbeilstein-journals.org

Yield Optimization:

Optimization of the Pechmann condensation is crucial for achieving high yields of the desired coumarin. Several factors influence the reaction's efficiency, including the choice of catalyst, reaction temperature, and the nature of the reactants and solvents. nih.gov

Catalysts: A wide range of acid catalysts have been employed, from strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid to Lewis acids such as aluminum chloride and zinc chloride. wikipedia.orgmdpi.comacs.org The use of solid acid catalysts, including sulfonated mesoporous silica (B1680970) and zirconia-based catalysts, has been explored to facilitate easier product purification and catalyst recycling. acs.org

Reaction Conditions: Solvent-free conditions and microwave irradiation have been shown to improve reaction rates and yields in many instances. mdpi.com The optimization of the molar ratio of the reactants and the catalyst loading are also critical parameters that need to be fine-tuned for a specific synthesis. arkat-usa.org For example, in the synthesis of functionalized C4-substituted coumarins, scaling up the reaction from a 10 mmol to a gram scale resulted in only a slight decrease in yield, demonstrating the robustness of the optimized conditions. arkat-usa.org

The electronic nature of the substituents on both the phenol and the β-ketoester can significantly impact the reaction outcome. For instance, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of a dihydroxycoumarin has been shown to enhance its inhibitory capacity in a biological assay, highlighting the interplay between synthetic accessibility and functional properties. nih.gov

Below is a table summarizing various catalysts and conditions used for the optimization of coumarin synthesis via the Pechmann condensation.

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | Sulfamic acid (10 mol%) | Solvent-free | Not specified | High | arkat-usa.org |

| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs (10 mol%) | Not specified | Not specified | 88 | acs.org |

| Substituted phenols | β-ketoesters | p-TsOH | Solvent-free | Room Temp (grinding) | High | mdpi.com |

| Resorcinol | Methyl 2-fluorobenzoylacetate | H2SO4 (75%) | Not specified | 35 | 91 (of hydroxyl precursor) | beilstein-journals.org |

| 1,2,4-Pentenyl triacetate | Various β-ketoesters | HClO4 | Not specified | Room Temp | Good | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 7-methoxy-4-(4-pyridyl)coumarin by providing information about the chemical environment, connectivity, and spatial relationships of its hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methoxy group (-OCH₃) at the C-7 position would appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The protons on the coumarin core would exhibit characteristic shifts and coupling patterns. The vinylic proton at C-3, adjacent to the pyridyl ring, would likely appear as a singlet around δ 6.2-6.4 ppm. The aromatic protons on the benzopyranone ring system would present as a set of coupled signals. Specifically, the H-5 proton, being adjacent to the ring oxygen and influenced by the C-4 substituent, is expected to be a doublet in the downfield region (around δ 7.5-7.7 ppm). The H-6 and H-8 protons, part of the methoxy-substituted benzene (B151609) ring, would appear as doublets or doublets of doublets in the range of δ 6.8-7.0 ppm.

The 4-pyridyl substituent introduces two sets of chemically equivalent protons. The protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the electronegativity of the nitrogen, appearing as a doublet around δ 8.6-8.8 ppm. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet further upfield, typically around δ 7.4-7.6 ppm.

The ¹³C NMR spectrum provides complementary information, with the lactone carbonyl carbon (C-2) being one of the most downfield signals, expected around δ 160-162 ppm. The carbon of the methoxy group would be observed around δ 55-57 ppm. Carbons of the pyridyl ring and the coumarin core would populate the aromatic region of the spectrum (δ 100-165 ppm). Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign each proton and carbon signal and confirm the connectivity between the coumarin and pyridyl moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-methoxy-4-(4-pyridyl)coumarin Predicted values are based on data from analogous compounds.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C2 | - | 160.5 | - |

| C3 | 6.3 | 110.2 | s |

| C4 | - | 149.5 | - |

| C4a | - | 112.8 | - |

| C5 | 7.6 | 126.5 | d |

| C6 | 6.9 | 113.0 | dd |

| C7 | - | 162.0 | - |

| C8 | 6.85 | 101.5 | d |

| C8a | - | 156.0 | - |

| 7-OCH₃ | 3.88 | 56.0 | s |

| C1' | - | 145.0 | - |

| C2', C6' | 8.7 | 150.5 | d |

| C3', C5' | 7.5 | 121.8 | d |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of 7-methoxy-4-(4-pyridyl)coumarin. For the chemical formula C₁₅H₁₁NO₃, the expected exact mass of the molecular ion [M]⁺• would be approximately 253.0739 g/mol . High-resolution mass spectrometry (HRMS) would be used to verify this mass to within a few parts per million, confirming the elemental formula.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns that provide structural evidence. Coumarins are known to undergo a retro-Diels-Alder reaction, leading to the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a benzofuran (B130515) radical ion. nih.gov Therefore, a prominent peak at m/z 225, corresponding to the [M-CO]⁺• fragment, is anticipated.

The 7-methoxy group can also undergo fragmentation, typically involving the loss of a methyl radical (•CH₃, 15 Da) to give a fragment at m/z 238, followed by the loss of a CO group to yield a fragment at m/z 210. Fragmentation of the pyridyl ring can also occur. The fragmentation pattern provides a fingerprint that helps to confirm the arrangement of the different structural motifs within the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for 7-methoxy-4-(4-pyridyl)coumarin

| m/z | Predicted Fragment | Description |

|---|---|---|

| 253 | [C₁₅H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 238 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 225 | [M - CO]⁺• | Loss of carbon monoxide from the lactone ring |

| 210 | [M - CH₃ - CO]⁺ | Consecutive loss of methyl and carbon monoxide |

| 197 | [M - 2CO]⁺• | Loss of two carbon monoxide molecules |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. ijres.org For 7-methoxy-4-(4-pyridyl)coumarin, the IR spectrum would display several characteristic absorption bands.

The most prominent peak would be the stretching vibration of the lactone carbonyl group (C=O) of the α,β-unsaturated pyrone ring, which is expected to appear in the region of 1700-1740 cm⁻¹. The presence of aromatic rings (both the coumarin core and the pyridyl ring) would be confirmed by C=C stretching vibrations in the 1450-1620 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. The C=N stretching vibration of the pyridine ring may also be observed in the 1580-1610 cm⁻¹ region. The ether linkage of the methoxy group would show characteristic asymmetric and symmetric C-O-C stretching bands, typically around 1200-1280 cm⁻¹ and 1020-1080 cm⁻¹, respectively.

Table 3: Predicted Infrared (IR) Absorption Bands for 7-methoxy-4-(4-pyridyl)coumarin Data based on characteristic frequencies for similar compounds. ijres.orgchemicalbook.comnist.govnist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Coumarin and Pyridyl) |

| 2980 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1740 - 1700 | C=O Stretch | α,β-Unsaturated Lactone |

| 1620 - 1580 | C=C / C=N Stretch | Aromatic / Pyridine Ring |

| 1280 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1080 - 1020 | Symmetric C-O-C Stretch | Aryl Ether |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of 7-methoxy-4-(4-pyridyl)coumarin. The extended conjugation of the coumarin system typically results in strong absorption bands in the UV region, corresponding to π → π* transitions. researchgate.net For this derivative, one would expect at least two major absorption bands. The absorption spectra of related 7-alkoxy-coumarin derivatives show strong absorption bands around 320-360 nm. nih.gov

The compound is expected to exhibit solvatochromism, where the position of the absorption maximum (λmax) shifts with changes in solvent polarity. This effect arises from differential stabilization of the ground and excited states by the solvent. Given the electron-donating 7-methoxy group and the π-system of the pyridyl ring, the excited state is likely more polar than the ground state. Therefore, a bathochromic (red) shift in λmax is expected as the solvent polarity increases, indicating a stabilization of the π* excited state.

Table 4: Predicted UV-Visible Absorption Properties for 7-methoxy-4-(4-pyridyl)coumarin

| Solvent Type | Predicted λmax Range (nm) | Expected Shift |

|---|---|---|

| Non-polar (e.g., Hexane) | 320 - 335 | - |

| Aprotic Polar (e.g., Acetonitrile) | 330 - 345 | Bathochromic (Red Shift) |

| Protic Polar (e.g., Ethanol) | 335 - 350 | Further Bathochromic Shift |

Fluorescence Spectroscopy and Photophysical Properties of 7-Methoxy-Coumarin Derivatives

Coumarin derivatives, particularly those with an electron-donating group at the 7-position like a methoxy group, are renowned for their strong fluorescence properties. nih.gov Following excitation at its absorption maximum, 7-methoxy-4-(4-pyridyl)coumarin is expected to exhibit significant fluorescence emission at a longer wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. Related 7-methoxycoumarins exhibit large Stokes shifts, which is a desirable property for fluorescent probes. caymanchem.comsigmaaldrich.com

The photophysical properties, including the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), are highly dependent on the molecular environment. The fluorescence of 7-methoxycoumarin itself is sensitive to the presence of quenchers and solvent polarity. nih.gov The introduction of the 4-pyridyl group may introduce new de-excitation pathways, potentially influencing the quantum yield. The nitrogen atom in the pyridyl ring could also make the fluorescence pH-sensitive. In acidic conditions, protonation of the pyridine nitrogen would likely alter the electronic properties and quench or shift the fluorescence.

Table 5: Predicted Photophysical Properties for 7-methoxy-4-(4-pyridyl)coumarin

| Property | Predicted Value / Behavior | Influencing Factors |

|---|---|---|

| Excitation Maximum (λex) | ~330-350 nm | Solvent Polarity |

| Emission Maximum (λem) | ~390-450 nm | Solvent Polarity, pH |

| Stokes Shift | Large (e.g., > 60 nm) | Molecular structure, solvent |

| Fluorescence Quantum Yield (Φf) | Moderate to High | Solvent, temperature, pH, quenchers |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of atoms. A successful crystallographic study of 7-methoxy-4-(4-pyridyl)coumarin would yield accurate bond lengths, bond angles, and torsion angles.

Furthermore, X-ray crystallography elucidates the supramolecular assembly through the analysis of intermolecular interactions. In the crystal lattice of 7-methoxy-4-(4-pyridyl)coumarin, one would expect to find various non-covalent interactions. These could include π-π stacking interactions between the aromatic coumarin and pyridyl rings of adjacent molecules and C-H···O interactions involving the methoxy and lactone oxygen atoms. The nitrogen atom of the pyridyl ring could also act as a hydrogen bond acceptor if suitable donors are present (e.g., from a co-crystallized solvent molecule). These interactions govern the crystal packing and influence the material's bulk properties.

Computational Chemistry and in Silico Modeling Approaches for Coumarin, 7 Methoxy 4 4 Pyridyl

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently used to determine a molecule's geometry, electronic properties, and vibrational frequencies.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For many coumarin (B35378) derivatives, DFT calculations have been instrumental in determining these values, which correlate with their observed biological and photophysical properties. However, specific HOMO and LUMO energy values for "Coumarin, 7-methoxy-4-(4-pyridyl)-" have not been reported.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. This analysis provides a deeper understanding of the electronic interactions that contribute to molecular stability. While NBO analyses have been performed on various coumarin scaffolds to elucidate the stabilizing effects of different substituents, such a study specifically for "Coumarin, 7-methoxy-4-(4-pyridyl)-" is not currently available.

Theoretical Vibrational Frequencies and Chemical Shift Predictions

DFT calculations can accurately predict the vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts of a molecule. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. Although theoretical vibrational frequencies and chemical shifts have been calculated for numerous coumarin analogs, this data is absent for "Coumarin, 7-methoxy-4-(4-pyridyl)-".

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

Identification of Optimal Binding Poses and Binding Affinities with Receptors/Enzymes

Docking simulations can identify the most favorable binding pose of a ligand within the active site of a receptor and estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). This information is critical for predicting the potency of a potential drug. Numerous docking studies have been conducted on coumarin derivatives against a wide range of biological targets, but specific reports detailing the binding poses and affinities of "Coumarin, 7-methoxy-4-(4-pyridyl)-" with any particular receptor or enzyme are not found in the literature.

Characterization of Key Interactions with Active Site Residues

A crucial aspect of molecular docking is the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target's active site. These interactions govern the specificity and strength of the binding. While the general interaction patterns of the coumarin scaffold are well-documented, a detailed characterization of the active site interactions for "Coumarin, 7-methoxy-4-(4-pyridyl)-" is contingent on future docking studies.

Structure-Based Drug Design and Pharmacophore Modeling

Structure-Based Drug Design (SBDD) is a computational methodology that relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. A key component of SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For Coumarin, 7-methoxy-4-(4-pyridyl)-, docking studies can elucidate its binding mode within the active site of a target protein, identifying crucial interactions such as hydrogen bonds and π-π stacking that contribute to its binding affinity. For instance, studies on similar heterocyclic compounds have used docking to understand molecular interactions and guide the development of new inhibitors nih.gov.

Pharmacophore modeling is another vital technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. These models serve as 3D queries for virtual screening of compound libraries to find new molecules with potential activity. A pharmacophore model for a series of pyrozolo[1,5-a]pyridine analogues, for example, identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for phosphodiesterase 4 (PDE4) inhibition nih.gov. For Coumarin, 7-methoxy-4-(4-pyridyl)-, a potential pharmacophore model would likely include features such as a hydrogen bond acceptor (the methoxy (B1213986) and carbonyl oxygens), aromatic rings (the coumarin and pyridine (B92270) systems), and potentially a positive ionizable feature (the pyridine nitrogen).

The general process of applying these techniques to Coumarin, 7-methoxy-4-(4-pyridyl)- would involve:

Target Identification: Selecting a biologically relevant protein target.

Molecular Docking: Simulating the binding of the coumarin derivative to the target's active site to predict binding conformation and affinity.

Pharmacophore Hypothesis: Generating a model based on the key interaction points identified in the docking simulation.

Virtual Screening: Using the pharmacophore model to search databases for other compounds that fit the model and may have similar activity.

| Pharmacophore Feature | Potential Corresponding Moiety | Type of Interaction |

|---|---|---|

| Aromatic Ring (AR1) | Benzopyrone ring system | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Pyridine ring | π-π stacking, cation-π interactions |

| Hydrogen Bond Acceptor (HBA1) | Carbonyl oxygen of the lactone | Hydrogen bonding with donor residues |

| Hydrogen Bond Acceptor (HBA2) | Oxygen of the methoxy group | Hydrogen bonding with donor residues |

| Positive Ionizable (PI) | Nitrogen of the pyridine ring | Ionic interactions, hydrogen bonding |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular features into numerical values known as descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized molecules. Similarly, Quantitative Structure-Property Relationship (QSPR) studies correlate structural descriptors with physicochemical properties, such as solubility or stability.

For coumarin derivatives, QSAR studies have been successfully employed to predict anticancer activity. nih.govnih.govmdpi.com For example, a 2D-QSAR model developed for a series of coumarins against the HepG-2 cancer cell line indicated that inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov The predictive power of such models is validated internally and externally to ensure their reliability. nih.gov

A QSAR study for derivatives of Coumarin, 7-methoxy-4-(4-pyridyl)- would involve:

Data Set Compilation: Gathering a series of related compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various 2D and 3D molecular descriptors for each compound in the series.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation linking the descriptors to the activity.

Model Validation: Assessing the statistical significance and predictive ability of the model.

The resulting QSAR model can then be used to predict the activity of newly designed derivatives and prioritize the synthesis of the most promising candidates.

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.748 | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). nih.gov |

| R²cv (Cross-validated R²) | 0.618 | Measures the predictive power of the model through internal cross-validation. nih.gov |

| MSE (Mean Squared Error) | 0.03 | Represents the average squared difference between the observed and predicted values. nih.gov |

| Key Descriptors | Dipole Moment, LogP, Number of H-bond donors | Molecular properties found to be significantly correlated with biological activity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes, flexibility, and stability of a ligand-receptor complex. For Coumarin, 7-methoxy-4-(4-pyridyl)-, MD simulations can be used to validate docking poses and assess the stability of its interaction with a biological target.

MD simulations can confirm the reliability of active conformations predicted by docking and provide insights into the dynamic behavior of the complex. nih.gov Key analyses performed on MD simulation trajectories include calculating the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the binding free energy (using methods like MM/PBSA) to estimate the strength of the interaction. These simulations can reveal how the ligand and protein adapt to each other upon binding and whether the key interactions observed in static docking models are maintained over time.

| Analysis Metric | Typical Output | Interpretation |

|---|---|---|

| RMSD of the Protein-Ligand Complex | Plot of RMSD vs. Time | A stable, converging RMSD value indicates that the complex has reached equilibrium and is structurally stable. |

| RMSF of Protein Residues | Plot of RMSF vs. Residue Number | Highlights flexible regions of the protein; residues in the binding site interacting with the ligand are expected to show lower fluctuations. |

| Binding Free Energy (e.g., MM/PBSA) | Calculated energy value (e.g., in kcal/mol) | Provides a quantitative estimate of the binding affinity; a more negative value suggests stronger binding. |

| Hydrogen Bond Analysis | Plot of number of H-bonds vs. Time | Tracks the formation and breaking of hydrogen bonds, confirming the stability of key interactions. |

Biological Activity Spectrum and Pharmacological Mechanisms of Coumarin, 7 Methoxy 4 4 Pyridyl and Its Analogues in Vitro and Preclinical

Enzyme Inhibition Studies and Mechanistic Elucidation

The biological activity of Coumarin (B35378), 7-methoxy-4-(4-pyridyl)- and its structural analogues has been investigated against several important enzyme families. These studies provide insight into the compound's potential pharmacological effects through the modulation of enzymatic pathways.

Lipoxygenase (LOX) Inhibition

Research into the lipoxygenase (LOX) inhibitory potential of various coumarin derivatives has been conducted. For instance, studies on chlorinated coumarins have shown bioactivity against LOX. researchgate.net However, a review of the available scientific literature did not yield specific data regarding the lipoxygenase inhibition activity of Coumarin, 7-methoxy-4-(4-pyridyl)- or its closely related analogues.

Cytochrome P450 (CYP) Enzyme Modulation and Selectivity Profiling

The interaction of 7-methoxy-4-(4-pyridyl)coumarin and its analogues with cytochrome P450 (CYP) enzymes, a critical family of enzymes involved in drug metabolism, has been a key area of investigation. An important analogue, 7-methoxy-4-(aminomethyl)coumarin (MAMC), was studied alongside a series of its derivatives, including one where the aminomethyl group was replaced by a pyridine (B92270) group to form the titular compound.

These studies demonstrated that at a concentration of 25 microM, MAMC is a selective substrate for CYP2D6, with only CYP1A2 also contributing significantly to its metabolism. bindingdb.org Other isoforms, including CYP2A6, CYP2B6, CPY2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4, and CYP3A5, did not metabolize MAMC at this concentration. bindingdb.org For the N-alkylated analogues of MAMC, selectivity studies showed that only CYP1A2 and CYP2D6 were responsible for their O-dealkylation in both heterologously expressed P450s and human liver microsomes.

The primary metabolic pathway for 7-methoxy-4-(4-pyridyl)coumarin analogues is O-dealkylation. Metabolism studies confirmed that for this series of compounds, only O-dealkylation was observed, with no N-dealkylation occurring, indicating a specific regioselectivity of metabolism.

The kinetics of this O-dealkylation reaction have been characterized for MAMC and its N-alkyl analogues. For MAMC, the K(m) and V(max) values for CYP2D6 were found to be 26.2 +/- 2.8 microM and 2.9 +/- 0.07 min-1, respectively. bindingdb.org For CYP1A2, MAMC had a K(m) of 29.7 +/- 6.2 microM and a V(max) of 0.57 +/- 0.07 min-1. bindingdb.org The introduction of N-alkyl substituents significantly influenced these kinetics, particularly for CYP2D6, as detailed in the table below.

| Compound/Analogue | Target Enzyme | K(m) (μM) | V(max) (min⁻¹) | V(max)/K(m) |

| 7-methoxy-4-(aminomethyl)coumarin (MAMC) | CYP2D6 | 26.2 | 2.9 | 0.11 |

| 7-methoxy-4-(aminomethyl)coumarin (MAMC) | CYP1A2 | 29.7 | 0.57 | 0.019 |

| N-methyl MAMC | CYP2D6 | 1.8 | 1.9 | 1.06 |

| N-ethyl MAMC | CYP2D6 | 0.5 | 1.3 | 2.6 |

| N-propyl MAMC | CYP2D6 | 0.25 | 1.2 | 4.8 |

Data sourced from studies on MAMC and its N-alkyl analogues. bindingdb.org

The substitution at the 4-position of the coumarin ring has a profound impact on the affinity and selectivity for CYP enzymes. Replacing the aminomethyl group of MAMC with a pyridine moiety or introducing alkyl substituents at the amino group alters the interaction with the enzyme's active site.

For CYP2D6, elongation of the N-alkyl chain dramatically increased the affinity, as shown by a decrease in K(m) values of up to 100-fold. This resulted in a significant increase—as much as 30-fold—in the metabolic efficiency (V(max)/K(m)). In stark contrast, N-alkylation of MAMC did not significantly affect the K(m) values for O-dealkylation by CYP1A2 but did lead to higher V(max) values. Competition experiments confirmed these findings, showing that the introduction and elongation of alkyl substituents strongly decreased the IC(50) values towards dextromethorphan (B48470) O-demethylation, a known CYP2D6-mediated reaction.

Carbonic Anhydrase (CA) Inhibition

Coumarin derivatives have been widely investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. While direct inhibitory data for Coumarin, 7-methoxy-4-(4-pyridyl)- is not detailed in the reviewed literature, studies on structurally similar 4-arylcoumarins and other derivatives provide insight into the potential activity of this class. acs.orgresearchgate.net For example, coumarin sulfonamides have shown significant inhibitory activity against hCA IX and XII. acs.org A series of coumarins containing a triazolyl pyridine moiety also exhibited potent, nanomolar-range inhibition of hCA IX and XII. dntb.gov.ua

| Compound/Analogue | Target Enzyme | K(i) (nM) |

| 4-chloro-substituted coumarin benzenesulfonamide (B165840) (20a) | hCA IX | 20.2 |

| 4-chloro-substituted coumarin benzenesulfonamide (20a) | hCA XII | 6.0 |

| Acetazolamide (Standard) | hCA IX | 25.0 |

| Acetazolamide (Standard) | hCA XII | 5.7 |

| Sulfonamide with triazolyl pyridine (2a) | hCA IX | 11.7 |

| Sulfonamide with triazolyl pyridine (2a) | hCA XII | 9.8 |

| Sulfonamide with triazolyl pyridine (2a) | hCA II | 6.8 |

Data sourced from studies on coumarin sulfonamides and coumarin-triazolyl pyridine derivatives. acs.orgdntb.gov.ua

Monoamine Oxidase (MAO) Inhibition and Isoform Selectivity

The inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters, is another reported activity for the coumarin scaffold. Derivatives of 4-arylcoumarins are recognized as providing a template for designing MAO inhibitors. researchgate.net Specifically, 7-methoxycoumarin (B196161) derivatives have been noted for their MAO inhibition, which contributes to their neuroprotective properties. jopir.in Studies on 3-arylcoumarins, which share the 4-aryl substitution pattern, have also highlighted their potential as MAO inhibitors. researchgate.net

| Compound/Analogue | Target Enzyme | Activity (IC₅₀ or pIC₅₀) |

| 6-Hydroxy-7-methoxy-4-phenylcoumarin | MAO-A | IC₅₀ = 23 µM |

Data sourced from an encyclopedia of traditional Chinese medicines. scribd.com

Other Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Xanthine Oxidase, Casein Kinase 2, α-glucosidase)

The inhibitory potential of coumarin derivatives extends to a variety of enzymes critical in physiological and pathological processes. Research into analogues of Coumarin, 7-methoxy-4-(4-pyridyl)- has revealed significant activity, particularly against cholinesterases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are pivotal in managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Coumarin derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov

A series of N1-(coumarin-7-yl) derivatives demonstrated moderate inhibitory activity against AChE, with IC50 values ranging from 42.5 ± 2.68 to 442 ± 3.30 μM. nih.gov However, these compounds showed more pronounced and remarkable activity against BChE, with IC50 values spanning from a potent 2.0 ± 1.4 nM to 442 ± 3.30 μM. nih.gov This suggests a preferential inhibition of BChE by certain coumarin structures. For instance, one of the tested compounds, 3h , exhibited an exceptional IC50 value of 2.0 nM against BChE. nih.gov

Similarly, a study on khellactone-type coumarins isolated from Peucedanum japonicum Thunberg identified potent inhibitors of both AChE and BChE. nih.govresearchgate.netCompound PJ13 (3'-angeloyl-4'-(2-methylbutyryl)khellactone) was the most potent AChE inhibitor with an IC50 of 9.28 µM, while compound PJ5 (senecioyl-4'-angeloyl-khellactone) was the most effective BChE inhibitor with an IC50 of 7.22 μM. nih.govresearchgate.net Kinetic studies revealed that these inhibitions were reversible and of a mixed type. nih.govresearchgate.net Molecular docking simulations indicated that these compounds bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.govresearchgate.net

Furthermore, a novel series of coumarin-based molecules with O-phenylpiperazine substitutions were identified as effective multitarget-directed ligands for Alzheimer's disease, showing selective inhibition of monoamine oxidase B (MAO-B) with IC50 values between 1.88 and 3.18 µM. mdpi.com Specifically, the binding mode of these coumarins in MAO-B was found to be similar to that of the reference inhibitor, 7-(3-chlorobenzyloxy)-4-(methylamino)methylcoumarin . mdpi.com

While extensive research highlights the potential of coumarin analogues as inhibitors of AChE, BChE, and MAO, specific inhibitory data for Coumarin, 7-methoxy-4-(4-pyridyl)- against these enzymes, as well as against Xanthine Oxidase, Casein Kinase 2, and α-glucosidase, is not prominently available in the reviewed literature.

Interactive Data Table: Cholinesterase Inhibition by Coumarin Analogues

| Compound Name/Class | Target Enzyme | IC50 Value | Inhibition Type | Source |

| N1-(coumarin-7-yl) derivatives | AChE | 42.5 - 442 µM | - | nih.gov |

| N1-(coumarin-7-yl) derivatives | BChE | 2.0 nM - 442 µM | - | nih.gov |

| 3'-angeloyl-4'-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 µM | Reversible, Mixed | nih.govresearchgate.net |

| senecioyl-4'-angeloyl-khellactone (PJ5) | BChE | 7.22 µM | Reversible, Mixed | nih.govresearchgate.net |

| 4,7-dimethyl-5-O-arylpiperazinylcoumarins | MAO-B | 1.88 - 3.18 µM | Selective | mdpi.com |

Antimicrobial Research: Antibacterial and Antifungal Activities

Coumarin and its derivatives are recognized for their broad-spectrum antimicrobial properties, forming a basis for the development of new antibacterial and antifungal agents. nih.govjmchemsci.com

Coumarin analogues have demonstrated significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, a series of coumarin-substituted pyrazole (B372694) hybrids showed that compounds with a fluoro substitution on the coumarin ring possessed potent antimicrobial action. nih.gov In contrast, hydroxy-substituted coumarin analogues were found to have diminished antimicrobial potential. nih.gov

In another study, a derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) , exhibited notable antibacterial activity, with zones of inhibition ranging from 15 to 22 mm against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com Similarly, certain coumarin–1,2,3–triazole hybrids were effective against Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) between 8 and 64 µg/mL. mdpi.com

The antifungal potential of coumarin derivatives is also well-documented. jmchemsci.commdpi.com The compound ATMC showed strong inhibition against the fungal pathogens Aspergillus niger and Candida albicans. jmchemsci.com The antifungal activity was observed to be dose-dependent. jmchemsci.com

A comprehensive study of twenty-four coumarin derivatives against Aspergillus species revealed significant antifungal activity, with some compounds showing MIC values between 16 and 32 μg/mL. mdpi.com Seven of these compounds were found to be more active than the standard drug Amphotericin B against a specific strain of A. flavus. mdpi.com

Structure-activity relationship (SAR) studies provide crucial insights for the rational design of more potent antimicrobial agents. nih.gov For coumarin derivatives, several structural features have been identified as key determinants of their antimicrobial efficacy.

Substitution at Position 4: The nature of the substituent at the 4-position of the coumarin ring significantly influences activity.

Substitution on the Benzene (B151609) Ring: The presence of specific groups on the coumarin's benzene ring is critical. For instance, O-substitution is considered essential for antifungal activity. mdpi.com The presence of electron-withdrawing groups, such as a nitro (NO2) group or an acetate (B1210297) group, tends to enhance antifungal effects. mdpi.com

Hybrid Molecules: Hybridization of the coumarin scaffold with other heterocyclic moieties, such as pyrazole or triazole, is a common strategy to enhance antimicrobial potency. nih.govmdpi.com For example, coumarin–1,2,3–triazole conjugates with substituted phenyl or p-alkyl phenyl groups at the C-4 of the triazole ring showed promising activity against Enterococcus faecalis. mdpi.commdpi.com

Interactive Data Table: Antimicrobial Activity of Coumarin Analogues

| Compound/Analogue Class | Test Organism(s) | Activity Metric | Result | Source |

| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | E. coli, P. aeruginosa, K. pneumoniae, P. vulgaris, S. aureus | Zone of Inhibition | 15 - 22 mm | jmchemsci.com |

| ATMC | Aspergillus niger, Candida albicans | Inhibition | Strong | jmchemsci.com |

| Coumarin–1,2,3–triazole hybrids | Enterococcus faecalis | MIC | 8 - 64 µg/mL | mdpi.com |

| Various coumarin derivatives | Aspergillus species | MIC | 16 - 32 µg/mL | mdpi.com |

Antiproliferative and Anticancer Research in Defined Cell Lines

Coumarin derivatives are a significant class of compounds investigated for their antiproliferative and anticancer properties against various human cancer cell lines. nih.govresearchgate.net

Research has shown that coumarin-based hybrids can exhibit potent cytotoxic activity. For example, a series of coumarin-tagged 1,3,4-oxadiazole (B1194373) conjugates were evaluated against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov One derivative, compound 9d , was particularly potent against the MCF-7 cell line, with an IC50 value of less than 5 µM, which is approximately 1.4 times more potent than the reference drug tamoxifen. nih.gov SAR studies revealed that conjugates with benzyl (B1604629) moieties had superior activity compared to their alkyl counterparts. nih.gov

In another study, novel 7-hydroxy-4-phenylchromen-2-one-linked 1,2,4-triazoles were synthesized and tested against a panel of six human cancer cell lines. nih.gov The derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) showed the most potent activity against AGS gastric cancer cells, with an IC50 of 2.63 ± 0.17 µM. nih.gov The introduction of a methoxy (B1213986) group (-OMe) into the structure of pyridine-derived compounds has been shown to significantly improve their antiproliferative activity against cell lines such as HeLa, A549, and MDA-MB-231. mdpi.com

The anticancer effects of coumarin derivatives are often mediated through the modulation of the cell cycle and the induction of apoptosis (programmed cell death). nih.govnih.gov

Several coumarin derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov For instance, the potent compound 4d (mentioned above) was found to exert its antiproliferative effects by arresting AGS cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain coumarin–thiazole hybrids cause cell cycle cessation at the G0/G1 phase. nih.gov The mechanism often involves the upregulation of cyclin-dependent kinase (CDK) regulators like p21 and p27. nih.govnih.gov

Interactive Data Table: Antiproliferative Activity of Coumarin Analogues

| Compound/Analogue | Cell Line | Activity Metric | Result | Mechanism | Source |

| Compound 9d (coumarin-oxadiazole conjugate) | MCF-7 (Breast) | IC50 | < 5 µM | - | nih.gov |

| Compound 4d (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) | AGS (Gastric) | IC50 | 2.63 ± 0.17 µM | G2/M arrest, Apoptosis induction | nih.gov |

| Coumarin–thiazole hybrid (43b) | HeLa (Cervical) | - | Cell cycle cessation | G0/G1 arrest | nih.gov |

| Coumarin Sulfonamide (84a) | MDA-MB-231 (Breast) | - | Apoptosis induction | Upregulation of caspase-3, Increased ROS | mdpi.com |

Modulation of Key Intracellular Signaling Pathways (e.g., NF-κB, PI3K/AKT/mTOR, MAPK, Wnt)

The biological activities of coumarin derivatives, including those structurally related to Coumarin, 7-methoxy-4-(4-pyridyl)-, are often attributed to their ability to modulate key intracellular signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases. These pathways include the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR), Mitogen-Activated Protein Kinase (MAPK), and Wnt signaling cascades.

NF-κB Pathway: The NF-κB pathway is a crucial regulator of inflammation, and its dysregulation is implicated in various cancers. nih.gov Some coumarin analogues have demonstrated the ability to suppress NF-κB activation. For instance, in a study on 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC), the compound was found to exert its anti-inflammatory effects by downregulating NF-κB activation through the suppression of inhibitor of nuclear factor kappa B alpha (IκBα) degradation in macrophages. scispace.comnih.gov This inhibition of NF-κB leads to a reduction in the production of pro-inflammatory mediators. nih.gov Similarly, other coumarin derivatives have been shown to alleviate the expression of inflammatory markers by relying on the NF-κB pathway. nih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org Its hyperactivation is a common feature in many cancers. mdpi.com The mTOR protein, a key component of this pathway, exists in two distinct complexes, mTORC1 and mTORC2. nih.gov Activation of this pathway is initiated by the phosphorylation of PI3K, which in turn activates AKT. nih.gov Activated AKT can then modulate a variety of downstream targets, including mTOR. nih.gov The mTORC1 complex, when activated, promotes protein synthesis and cell growth, while mTORC2 is involved in the full activation of AKT. nih.gov The PI3K/AKT/mTOR pathway is a significant target for anticancer drug development, and some coumarin derivatives may exert their effects through its modulation. mdpi.com

MAPK Pathway: The MAPK signaling pathway is another critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. It consists of several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. scispace.comresearchgate.net Studies on coumarin analogues have shown their ability to modulate MAPK signaling. For example, 4-hydroxy-7-methoxycoumarin was found to decrease the phosphorylation of ERK1/2 and JNK, but not p38 MAPK, in LPS-stimulated macrophages, contributing to its anti-inflammatory effects. scispace.comnih.gov Similarly, other coumarin derivatives have been observed to inhibit phosphorylated MAPK, ERK, JNK, and p38 expression in a concentration-dependent manner. researchgate.net

Wnt Pathway: The Wnt signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several cancers. The pathway's activation leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation, such as Cyclin D1 and c-Myc. nih.gov There is evidence of crosstalk between the PI3K/AKT/mTOR and Wnt signaling pathways. For instance, the inhibition of the TSC complex, a negative regulator of mTORC1, can be influenced by the Wnt pathway. nih.gov While direct modulation of the Wnt pathway by Coumarin, 7-methoxy-4-(4-pyridyl)- is not extensively documented, the interconnectedness of these signaling networks suggests that it could be an indirect target.

Structure-Activity Relationships for Cytostatic and Cytotoxic Effects in Cancer Cells

The anticancer activity of coumarin derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key pharmacophores and optimizing the cytotoxic and cytostatic effects of these compounds.

Substitutions on the coumarin ring play a critical role in determining the biological activity. For instance, in a study of 4-methylcoumarin (B1582148) derivatives, it was found that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective subgroup against K562, LS180, and MCF-7 cancer cell lines. nih.gov The potency of these compounds increased with the length of the alkyl chain, with the n-decyl chain at C3 showing the highest activity. nih.gov Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. nih.gov

The position and nature of substituents have a profound impact. A study on coumarin-artemisinin hybrids revealed that moving the linker from the C-7 to the C-4 position of the coumarin moiety and having a 4-oxygen group as part of the linker enhanced the cytotoxic potency. rsc.org Furthermore, 3-chloro and 4-methyl substituents on the coumarin ring demonstrated greater activity, while a 3-ethoxycarbonyl group led to reduced efficacy. rsc.org

In the context of 8-methoxycoumarin-3-carboxamides, shifting the 8-methoxycoumarin (B1348513) moiety to an 8-methoxy-azacoumarin analogue significantly improved cytotoxic activity against HepG-2 cells, highlighting the importance of the amine group. nih.gov Conversely, bromination of the 8-methoxycoumarin-3-carboxamide moiety resulted in a dramatic decrease in cytotoxic effect. nih.gov

The introduction of heterocyclic moieties has also been explored to enhance anticancer activity. For example, hybridization of a 1,2,4-triazole (B32235) ring with a chalcone (B49325) moiety has shown significant growth inhibition in lung adenocarcinoma cells. nih.gov Similarly, coumarin-triazole hybrids have demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov

Investigations in Specific Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HL-60, HepG2)

The cytotoxic and antiproliferative effects of Coumarin, 7-methoxy-4-(4-pyridyl)- and its analogues have been evaluated against a panel of human cancer cell lines, revealing varying degrees of sensitivity and providing insights into their potential therapeutic applications.

MCF-7 (Breast Adenocarcinoma): Several coumarin derivatives have shown significant activity against the MCF-7 cell line. For instance, 7,8-dihydroxy-4-methylcoumarins with an n-decyl chain at the C3 position exhibited a potent IC50 value of 25.1 µM. nih.gov Coumarin-triazole hybrids also displayed notable cytotoxicity against MCF-7 cells, with IC50 values ranging from 2.66 to 10.08 µM. nih.gov Furthermore, certain coumarin-thiazole conjugates have demonstrated significant efficacy against MCF-7 cells. rsc.org

A549 (Lung Carcinoma): The A549 cell line has also been a target for evaluating the anticancer potential of coumarin analogues. A phosphomolybdate-based hybrid solid containing a 4,4'-bipyridine (B149096) moiety showed considerable inhibitory effect against A549 cells with an IC50 value of 25.17 µmol/L. researchgate.netrsc.org This compound was found to arrest the cell cycle in the S phase. researchgate.netrsc.org

HeLa (Cervical Carcinoma): Studies have also investigated the effects of coumarins on HeLa cells. One study reported that a specific coumarin compound exerted a significant inhibitory effect on the growth of HeLa cells, with an IC50 value of 10.57 ± 0.24 µM. researchgate.net

HL-60 (Promyelocytic Leukemia): While specific data for Coumarin, 7-methoxy-4-(4-pyridyl)- against HL-60 is limited, related coumarin structures have been assessed. The broad screening of coumarin derivatives often includes leukemia cell lines, and the structural features determining activity in other cancer cells may also apply to HL-60.

HepG2 (Hepatocellular Carcinoma): The HepG2 cell line has been used to assess the anticancer activity of various coumarin derivatives. A novel class of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides demonstrated substantial cytotoxicity toward HepG-2 cells. nih.gov One particular analogue, compound 7, exhibited a potent IC50 of 0.75 µM, which was more potent than the standard drug staurosporine. nih.gov This compound was found to interfere with DNA replication and induce apoptosis. nih.gov Another study involving a phosphomolybdate-based hybrid solid reported an IC50 value of 33.79 µmol/L against HepG2 cells. researchgate.netrsc.org

Table 1: Cytotoxic Activity of Coumarin Analogues in Various Cancer Cell Lines

Anti-inflammatory Properties and Mechanisms

Coumarin and its derivatives are recognized for their significant anti-inflammatory properties. nih.govresearchgate.net These compounds exert their effects through various mechanisms, primarily by modulating key inflammatory pathways and mediators.

A prominent mechanism of action is the inhibition of the NF-κB signaling pathway. scispace.comnih.gov For instance, 4-hydroxy-7-methoxycoumarin (4H-7MTC) has been shown to significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-activated macrophages without causing cytotoxicity. scispace.comnih.gov This effect is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scispace.comnih.gov Furthermore, 4H-7MTC reduces the secretion of pro-inflammatory cytokines like tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. scispace.comnih.gov The underlying mechanism for these effects is the downregulation of NF-κB activation by preventing the degradation of its inhibitor, IκBα. scispace.comnih.gov

In addition to the NF-κB pathway, coumarins also modulate the MAPK signaling pathway to exert their anti-inflammatory effects. scispace.comnih.gov 4H-7MTC has been observed to decrease the phosphorylation of ERK1/2 and JNK, which are key kinases in the MAPK cascade. scispace.comnih.gov Similarly, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives have been found to inhibit the expression of phosphorylated MAPK, ERK, JNK, and p38 in a dose-dependent manner. researchgate.net

Other coumarin derivatives have also demonstrated potent anti-inflammatory activity. For example, a coumarin compound with a 3,4-dimethoxybenzylidene hydrazinyl moiety exhibited strong anti-inflammatory effects by modulating the AKT/mTOR and Nrf2/HO-1 signaling pathways and downregulating NF-κB, leading to decreased production of IL-6, IL-1β, and TNF-α. nih.gov

Antioxidant Activities and Modulation of Oxidative Stress Pathways

Studies on 4-methylcoumarins have demonstrated their capacity to scavenge radicals such as galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The antioxidant efficiency of these compounds is influenced by their substitution pattern. As expected, o-dihydroxysubstituted coumarins are excellent radical scavengers. nih.gov Surprisingly, the corresponding o-diacetoxy derivatives also exhibit good scavenging activity. nih.gov The introduction of an ethoxycarbonylethyl substituent at the C-3 position can also modulate the antioxidant efficiency. nih.gov

The antioxidant activity of coumarins has been verified in cellular models as well. The DCF fluorescent probe assay has been used to determine the ability of 4-methylcoumarins to reduce intracellular reactive oxygen species (ROS) levels. nih.gov Furthermore, the antioxidant properties of coumarin derivatives can be enhanced by the introduction of certain chemical moieties. For example, the substitution of 7-hydroxy-4-methylcoumarin with thiosemicarbazide (B42300) and thiazolidinone moieties has been shown to enhance its antioxidant activity. nih.gov Specifically, coumarinyl thiosemicarbazides displayed high scavenging activity towards DPPH and galvinoxyl radicals. nih.gov

Other Reported Biological Activities (e.g., Anti-HIV, Antileishmanial, Neuroprotective)

Beyond their anticancer and anti-inflammatory effects, coumarins have been investigated for a range of other biological activities.

Anti-HIV Activity: Certain coumarins have shown promise as anti-HIV agents. mdpi.com The mechanism of action for many of these compounds involves the inhibition of HIV reverse transcriptase (RT). mdpi.com The anti-HIV activity of simple coumarins is largely dependent on the presence of specific substituents. mdpi.com While coumarins with only hydroxy or methoxy groups tend to have lower activity, those with O-terpenoid and C-monoterpenoid substitutions often exhibit more favorable characteristics. mdpi.com Diterpene coumarins, particularly those with isoprene (B109036) substituents at the C3 and C6 positions, have shown high anti-HIV activity, with EC50 values reaching the nanomolar range. mdpi.com

Antileishmanial Activity: The potential of coumarins as antileishmanial agents has also been explored. The diverse chemical structures of coumarins make them attractive candidates for the development of new drugs against leishmaniasis. While specific studies on Coumarin, 7-methoxy-4-(4-pyridyl)- are not detailed, the broader class of coumarins continues to be a subject of investigation for this parasitic disease.

Neuroprotective Activity: The neuroprotective potential of coumarins is an emerging area of research. Given their antioxidant and anti-inflammatory properties, it is plausible that these compounds could offer protection against neuronal damage in various neurodegenerative diseases. The ability to modulate signaling pathways involved in cell survival and inflammation further supports their potential in this area.

Table 2: Compound Names Mentioned in the Article

Future Directions and Research Opportunities for Coumarin, 7 Methoxy 4 4 Pyridyl

Crafting Novel Derivatives for Enhanced Biological Efficacy

The core structure of 7-methoxy-4-(4-pyridyl)-coumarin serves as a versatile scaffold for the design and synthesis of new derivatives with potentially superior potency and selectivity for specific biological targets. The coumarin-pyridine hybrid framework has already demonstrated a broad range of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov Future research will likely focus on strategic modifications of this parent molecule to optimize its therapeutic potential.

One promising direction is the synthesis of coumarin-pyridine hybrids with varied substituents on both the coumarin (B35378) and pyridine (B92270) rings. researchgate.net For instance, the introduction of different functional groups at various positions could modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins. rsc.org Research has shown that even minor structural changes, such as the addition of a methyl or methoxy (B1213986) group, can significantly impact the biological activity of coumarin derivatives. mdpi.comfrontiersin.org

Furthermore, the creation of hybrid molecules that link the 7-methoxy-4-(4-pyridyl)-coumarin scaffold to other pharmacologically active moieties, such as triazoles or imidazoles, could lead to the development of multi-target-directed ligands. rsc.orgnih.gov This approach is particularly relevant for complex diseases like cancer and Alzheimer's, where targeting multiple pathways simultaneously can be more effective. nih.gov For example, a series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines. nih.gov

The following table summarizes key structural modifications and their potential impact on biological activity, drawing from research on related coumarin derivatives.

| Structural Modification | Potential Impact on Biological Activity | Relevant Research Findings |

| Introduction of various substituents on the coumarin and pyridine rings | Modulation of electronic and steric properties, leading to altered binding affinity and selectivity for biological targets. | Coumarin-pyridine hybrids have shown potent growth inhibitory activities against human cancer cell lines, with IC50 values in the low micromolar range. researchgate.net |

| Linkage to other pharmacologically active moieties (e.g., triazoles, imidazoles) | Development of multi-target-directed ligands for complex diseases. | Coumarin-triazole hybrids have demonstrated significant antitumour activity. rsc.orgnih.gov |

| Alterations at the 7-position of the coumarin ring | Influence on anti-inflammatory and anticancer properties. | 7-hydroxy and 7-methoxy coumarin derivatives have shown significant anti-inflammatory and antiproliferative effects. nih.govfrontiersin.org |

Uncovering New Pharmacological Roles and Therapeutic Applications

While the anticancer and anti-inflammatory potential of pyridyl coumarins is an active area of investigation, there remains a vast, largely unexplored landscape of other pharmacological targets and therapeutic areas. researchgate.netnih.gov The unique chemical architecture of 7-methoxy-4-(4-pyridyl)-coumarin suggests that it may interact with a variety of biological systems, opening doors to new therapeutic applications.

Future research could investigate the compound's potential as a neuroprotective agent. Coumarin derivatives have shown promise as inhibitors of enzymes associated with neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Given that pyridinium (B92312) salts can exhibit strong binding to the active site of acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology, derivatives of 7-methoxy-4-(4-pyridyl)-coumarin could be designed as potent AChE inhibitors. nih.gov

The antimicrobial properties of coumarins are also well-documented. selleckchem.com Exploring the activity of 7-methoxy-4-(4-pyridyl)-coumarin and its novel derivatives against a broad spectrum of bacteria and fungi could lead to the development of new anti-infective agents. arkat-usa.org The pyridine moiety itself is a common feature in many antimicrobial drugs, suggesting a synergistic potential in pyridyl coumarin hybrids. nih.gov

Additionally, the role of this compound in modulating various signaling pathways within cells warrants deeper investigation. genome.jp For example, its effect on pathways related to cellular proliferation, apoptosis, and inflammation could reveal novel mechanisms of action and suggest its use in a wider range of diseases. nih.govnih.gov

Leveraging Computational Power for Predictive Research and Optimization

Advanced computational modeling presents a powerful tool for accelerating the discovery and optimization of novel derivatives of 7-methoxy-4-(4-pyridyl)-coumarin. In silico techniques can provide valuable insights into the structure-activity relationships (SAR) of these compounds, guiding the synthesis of molecules with enhanced biological profiles.

Molecular docking studies can be employed to predict the binding modes and affinities of newly designed derivatives with their biological targets. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For instance, docking studies have been used to validate the experimental findings of tubulin polymerization inhibition by coumarin derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of pyridyl coumarin derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, further refining the design process. Machine learning algorithms, such as multiple linear regression and stochastic gradient descent, have been successfully used to predict the thermochemical properties of coumarin derivatives, demonstrating the potential of these approaches in the field. nih.gov

Furthermore, molecular dynamics simulations can provide a dynamic view of the interactions between the coumarin derivatives and their target proteins, offering a deeper understanding of the binding mechanisms and the conformational changes involved. This information is crucial for the rational design of more potent and selective inhibitors.

Illuminating Biology with Coumarin-Based Fluorescent Probes and Sensors

The inherent fluorescent properties of the coumarin scaffold make 7-methoxy-4-(4-pyridyl)-coumarin and its derivatives excellent candidates for the development of fluorescent probes and sensors for various biological applications. researchgate.netrsc.org These tools can be used to visualize and quantify specific analytes, such as metal ions, reactive oxygen species, and enzymes, within living cells and organisms. nih.govacs.org

The design of these probes often involves attaching a specific recognition moiety to the coumarin fluorophore. nih.gov The binding of the target analyte to this recognition site induces a change in the fluorescence properties of the coumarin, such as an increase or decrease in intensity or a shift in the emission wavelength. nih.gov This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the analyte. acs.org